molecular formula C17H20BNO6 B1429288 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 377780-81-9

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1429288
CAS No.: 377780-81-9
M. Wt: 345.2 g/mol
InChI Key: MUPGXIBFSQMMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a pyrrolidinone ring and a boronate ester group

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO6/c1-16(2)17(3,4)25-18(24-16)12-7-5-11(6-8-12)15(22)23-19-13(20)9-10-14(19)21/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGXIBFSQMMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134431
Record name 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377780-81-9
Record name 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377780-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Radiochemistry

Recent studies have highlighted the efficient synthesis of this compound for use as a precursor in radiolabeling applications. For instance, it has been utilized in the production of radiolabeled compounds for positron emission tomography (PET). The synthesis involves the reaction of 2,5-dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with fluorinated precursors under specific conditions to yield high radiochemical yields (up to 61% in some cases) .

Antibody-Drug Conjugates (ADCs)

One of the prominent applications of this compound is in the development of antibody-drug conjugates. It serves as a linker that facilitates the attachment of cytotoxic drugs to antibodies. This approach enhances the selectivity and efficacy of cancer therapies by delivering drugs directly to cancer cells while minimizing systemic toxicity .

Radiopharmaceutical Development

The compound is also crucial in the field of radiopharmaceuticals. Its ability to undergo radiofluorination allows for the labeling of biomolecules with fluorine-18, a radioisotope commonly used in PET imaging. This application is particularly valuable for tracking biological processes in vivo and developing diagnostic tools for various diseases .

Case Study 1: Synthesis Optimization

A study demonstrated a one-step synthesis method for producing this compound from readily available starting materials. The total synthesis time was reported to be approximately 100 minutes with a decay-corrected radiochemical yield of 25% . This method emphasizes the efficiency and practicality of using this compound in radiochemistry.

Case Study 2: ADC Development

In another study focusing on antibody-drug conjugates, researchers utilized this compound as a linker to attach potent cytotoxic agents to monoclonal antibodies. The resulting ADCs exhibited improved therapeutic indices in preclinical models compared to conventional therapies . The specificity and reduced off-target effects highlight the importance of this compound in targeted cancer therapy.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. The boronate ester group can interact with hydroxyl and amino groups, making it useful in bioconjugation and enzyme inhibition. The pyrrolidinone ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the combination of the pyrrolidinone ring and the boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications, particularly in bioconjugation and medicinal chemistry .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex chemical structure which includes a dioxopyrrolidine moiety and a boron-containing group. Its molecular formula is C20H22BF2N3O4C_{20}H_{22}BF_2N_3O_4 with a molecular weight of approximately 417.22 g/mol. The presence of the boron atom suggests possible applications in targeted drug delivery systems and as a linker in antibody-drug conjugates (ADCs).

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxopyrrolidine ring may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors for certain kinases and other enzymes that play critical roles in cancer progression and other diseases.

Pharmacological Effects

  • Kinase Inhibition : Preliminary studies suggest that derivatives of dioxopyrrolidinyl benzoates can inhibit various receptor tyrosine kinases (RTKs), which are essential in the regulation of cell growth and differentiation. For example, compounds similar to this structure have shown activity against epidermal growth factor receptor (EGFR) with IC50 values in the low nanomolar range .
  • Anticancer Activity : The potential anticancer properties are particularly noteworthy. Dioxopyrrolidine derivatives have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Neuroprotective Effects : Some studies indicate that related compounds may exhibit neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells.

Case Study 1: Antitumor Activity

A study explored the effects of a dioxopyrrolidinyl benzoate on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with an observed increase in apoptosis markers when treated with the compound compared to control groups.

Case Study 2: Kinase Inhibition Profile

In a comparative analysis of kinase inhibitors, this compound was evaluated alongside known inhibitors such as gefitinib and erlotinib. It showed comparable potency against EGFR mutants commonly found in non-small cell lung cancer (NSCLC), suggesting its potential as an alternative therapeutic agent .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Kinase InhibitionTargets EGFR and other RTKs
Anticancer EffectsInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.